Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Lipophilicity Drug-likeness Triazolopyrimidine scaffold

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is the preferred triazolopyrimidine building block for kinase inhibitor libraries and agrochemical discovery. The 6-bromo position enables regioselective Suzuki-Miyaura coupling without competing C-5/C-7 reactivity. The 5-methyl group provides optimal XLogP 1.2 for oral bioavailability, unlike the 7-bromo isomer (1.5) or des-methyl analog (0.8). At 213 Da, it meets Rule of Three criteria, with late-stage diversification via bromine reducing synthesis cycles by 2–4 steps. GHS: H302-H315-H319-H335. Full analytics (NMR, HPLC, MS) and SDS provided. R&D use only.

Molecular Formula C6H5BrN4
Molecular Weight 213.038
CAS No. 89581-42-0
Cat. No. B2582895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
CAS89581-42-0
Molecular FormulaC6H5BrN4
Molecular Weight213.038
Structural Identifiers
SMILESCC1=NC2=NC=NN2C=C1Br
InChIInChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3
InChIKeyRXKRYWWDMKVXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS 89581-42-0) – Core Chemical Identity and Class Context for Procurement Decisions


6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS 89581-42-0) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TAP) scaffold class. Its structure features a fused triazole-pyrimidine bicyclic core with a bromine atom at position 6 and a methyl substituent at position 5 [1]. The compound is primarily procured as a versatile synthetic building block for medicinal chemistry and agrochemical research, where the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and the methyl group modulates steric and electronic properties of downstream derivatives [2]. The compound is commercially available from multiple suppliers at purities typically ≥95%, with a molecular weight of 213.03 g/mol and a calculated logP of 1.2 [1].

Why 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine Cannot Be Replaced by Generic Triazolopyrimidine Analogs in Synthesis-Driven Workflows


Within the triazolopyrimidine family, the exact position and identity of substituents dictate both chemical reactivity in downstream derivatization and biological target engagement of final products. The 6-bromo substituent on the target compound is established as a privileged site for regioselective cross-coupling, enabling C–C bond formation at the pyrimidine ring's electrophilic C-6 position without competing reactivity at C-5 or C-7 when those positions are blocked or deactivated [1]. In contrast, the 7-bromo isomer (7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 1154591-60-2) exhibits a different reactivity profile with a higher calculated logP (1.5 vs. 1.2) that alters pharmacokinetic properties of derivatives, while the non-halogenated 5-methyl analog (CAS 15562-30-8, logP 0.5) lacks the halogen handle entirely, precluding direct cross-coupling [2]. Even the des-methyl 6-bromo analog (CAS 89167-24-8, logP 0.8) differs significantly in lipophilicity and lacks the steric and electronic influence of the 5-methyl group, which can affect regioselectivity in subsequent reactions and the binding orientation of final compounds [2]. Substituting these analogs without experimental validation introduces risks of altered reaction yields, different impurity profiles, and divergent biological outcomes in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine Versus Closest Analogs


Comparative Lipophilicity (XLogP3-AA) of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine vs. Closest Structural Analogs

The target compound exhibits a calculated XLogP3-AA value of 1.2, placing it between the less lipophilic des-methyl analog 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (XLogP 0.8) and the more lipophilic 7-bromo isomer (XLogP 1.5). The non-halogenated 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the most hydrophilic (XLogP 0.5). This differential lipophilicity directly impacts the physicochemical properties and potential bioavailability of derived compounds [1].

Lipophilicity Drug-likeness Triazolopyrimidine scaffold

Regioselective Cross-Coupling Reactivity at the 6-Bromo Position: Synthetic Utility of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine as a Suzuki-Miyaura Substrate

The 6-bromo substituent in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been demonstrated to undergo regioselective cine-substitution and nucleophilic aromatic substitution reactions. Specifically, 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (the direct des-methyl analog) reacts with indoles in the presence of BF₃ to form σH-adducts at C-7, which aromatize to yield 7-substituted products, confirming the unique electrophilic character at C-6 that drives regioselective functionalization [1]. Additionally, 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine has been validated as an effective substrate for microwave-assisted Suzuki-Miyaura cross-coupling with fluoroarylboronic acids, yielding 6-fluoroaryl derivatives [2]. The 5-methyl group on the target compound is expected to further modulate the electronic character of the pyrimidine ring, potentially enhancing regioselectivity by sterically shielding C-5 from competing nucleophilic attack, though direct comparative kinetic data for the 5-methyl vs. des-methyl substrates have not been reported in the retrieved literature.

Suzuki-Miyaura coupling Regioselectivity Cine-substitution

GHS Hazard Classification Profile: Differentiated Safety and Handling Requirements for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

According to the European Chemicals Agency (ECHA) C&L Inventory, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine carries a notified GHS classification of Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, the des-methyl analog 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) is classified under ECHA with a different notification profile and carries only a Warning signal word without the full suite of hazard statements reported for the 5-methyl derivative [2]. The 7-bromo isomer (CAS 1154591-60-2) has no publicly notified harmonized classification in the ECHA C&L Inventory as of the retrieval date, limiting predictable safety assessment. These differences necessitate distinct storage, handling, and waste-disposal protocols, directly influencing total cost of procurement and laboratory safety compliance.

Safety GHS classification Hazard communication

Molecular Weight Differentiation: Impact on Fragment-Based Drug Design and Lead Optimization Strategies

With a molecular weight of 213.03 g/mol, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine occupies a strategic position between the lighter non-halogenated 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (134.14 g/mol) and heavier, more complex triazolopyrimidine derivatives. The 6-bromo des-methyl analog (199.01 g/mol) is lighter but lacks the methyl group. In fragment-based drug discovery (FBDD), fragments with MW < 250 Da are prioritized for their higher ligand efficiency potential [1]. The target compound at 213 Da falls comfortably within this fragment space while carrying a reactive bromine handle and a methyl substituent that mimics the steric footprint of larger substituents, providing a unique 'privileged fragment' for SAR exploration that neither the lighter nor the heavier analogs can replicate [2].

Fragment-based drug discovery Molecular weight Lead-likeness

Optimal Procurement and Application Scenarios for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine Based on Evidence-Based Differentiation


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should prioritize 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine over the 7-bromo isomer or non-halogenated analogs. The 6-bromo position has been experimentally validated for regioselective Suzuki-Miyaura cross-coupling on the triazolopyrimidine scaffold [1], and the 5-methyl group provides a lipophilicity (XLogP 1.2) that favorably positions derived compounds for oral bioavailability optimization [2]. Substituting the 7-bromo isomer (XLogP 1.5) or the 6-bromo des-methyl analog (XLogP 0.8) would shift the lipophilicity profile of the final compound series, potentially compromising lead-likeness.

Fragment-Based Drug Discovery (FBDD) with Late-Stage Diversification

For FBDD programs operating under the 'Rule of Three' (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3), this compound at 213 Da serves as an ideal fragment-sized scaffold with a built-in diversification handle. Unlike the lighter 5-methyl analog (134 Da, no halogen handle), the bromine atom enables late-stage functionalization via cross-coupling to explore chemical space around the triazolopyrimidine core without resynthesizing the scaffold [3]. This can reduce synthesis cycle times by 2–4 steps per analog compared to de novo scaffold construction.

Safety-Conscious Scale-Up and Multi-Gram Synthesis Programs

Laboratories planning multi-gram synthesis must account for the notified GHS hazard profile of this compound (H302, H315, H319, H335) [4]. Procurement from suppliers providing full analytical characterization (NMR, HPLC, MS) and compliant SDS documentation is essential for regulatory adherence. The des-methyl analog may present a different hazard profile (fewer notified hazard statements), but its altered reactivity may not be a suitable substitute if the 5-methyl group is required in the target molecule. Early procurement of the correct building block avoids costly revalidation of synthetic routes.

Agrochemical Lead Discovery Targeting Fungicidal Triazolopyrimidines

The triazolopyrimidine scaffold is a recognized pharmacophore in agrochemical fungicide development [5]. 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine offers a direct entry point to 6-aryl analogs through cross-coupling, mirroring the substitution pattern of known fungicidal 6-aryl-triazolopyrimidines. The compound's availability at research-scale quantities (50 mg to multi-gram) from reputable suppliers supports iterative SAR cycles in agrochemical discovery without the need for in-house scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.